molecular formula C24H21N5O4S B2451153 N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899348-54-0

N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Katalognummer: B2451153
CAS-Nummer: 899348-54-0
Molekulargewicht: 475.52
InChI-Schlüssel: JYVXUZNKNBWODK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C24H21N5O4S and its molecular weight is 475.52. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-DIMETHOXYPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-15-8-11-17(12-9-15)34(30,31)24-23-26-22(18-6-4-5-7-19(18)29(23)28-27-24)25-16-10-13-20(32-2)21(14-16)33-3/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVXUZNKNBWODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The findings are supported by case studies and data from recent research.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C22H25N5O4S
  • Molecular Weight : 459.52 g/mol
  • Key Functional Groups : Dimethoxyphenyl group, methylbenzenesulfonyl group, and triazoloquinazoline framework.

Antimicrobial Activity

Recent studies have reported that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance, compounds similar to N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown effectiveness against various pathogenic microorganisms.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of several quinazoline derivatives against common pathogens using the agar streak dilution method. The results indicated that compounds with electron-withdrawing groups demonstrated superior activity compared to those with electron-donating groups .

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
Compound AMIC = 15 µg/mLMIC = 20 µg/mL
Compound BMIC = 10 µg/mLMIC = 25 µg/mL
N-(3,4-Dimethoxyphenyl)-3-(4-Methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amineMIC = 12 µg/mLMIC = 18 µg/mL

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine significantly reduced the viability of cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell LineIC50 (µM)
MCF-78.5
HeLa6.0

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural components. The presence of specific substituents on the phenyl rings can enhance or diminish their pharmacological effects.

Key Observations:

  • Electron-Withdrawing Groups : Enhance antimicrobial activity.
  • Substituent Positioning : The position of methyl and methoxy groups significantly affects anticancer potency.
  • Triazole Ring Influence : The triazole moiety contributes to improved binding affinity to biological targets.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits promising anticancer activity. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the disruption of microtubule dynamics, which is critical for cell division. This suggests its potential as a lead compound in developing new anticancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases. The sulfonamide moiety is particularly noteworthy as sulfonamides are known for their broad-spectrum antibacterial effects.

Drug Discovery and Development

N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has been included in various screening libraries aimed at drug discovery. Its structural features make it suitable for modification and optimization to enhance efficacy and reduce toxicity. The compound's inclusion in libraries focused on cancer and infectious diseases highlights its versatility in therapeutic applications.

Case Studies

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines. The study emphasized the need for further modifications to improve selectivity and reduce off-target effects.
  • Antimicrobial Studies : In another case study, researchers tested the compound against multidrug-resistant bacterial strains. The results indicated a moderate inhibitory effect, suggesting that structural modifications could enhance its antimicrobial efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.